molecular formula C8H9ClO B047332 2-Chloro-3,5-dimethylphenol CAS No. 5538-41-0

2-Chloro-3,5-dimethylphenol

Cat. No.: B047332
CAS No.: 5538-41-0
M. Wt: 156.61 g/mol
InChI Key: ZXPLGLMEXWSLCX-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylphenol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of 3,5-dimethylphenol and is known for its antimicrobial properties. This compound is commonly used in various pharmaceutical and industrial applications due to its effectiveness in inhibiting the growth of bacteria and fungi .

Mechanism of Action

Target of Action

2-Chloro-3,5-dimethylphenol, also known as Chloroxylenol or PCMX, is a broad-spectrum antimicrobial agent . It primarily targets viruses, bacteria, fungi, and algae . It is most effective against Gram-positive bacteria , where it disrupts the cell wall due to its phenolic nature .

Mode of Action

The mode of action of this compound involves disrupting the cell wall of Gram-positive bacteria . This disruption is due to the phenolic nature of the compound . .

Biochemical Pathways

It is known that various microbial groups, including bacteria, fungi, actinomycetes, and yeast, can degrade chlorophenols and their derivatives for the generation of energy and carbon sources . The initial steps that occur before degradation of such aromatic chemicals, the various modes or mechanisms of action with the various enzymes required for the breakdown are still under investigation .

Result of Action

The result of the action of this compound is the disruption of the cell wall of Gram-positive bacteria, leading to their death . This makes the compound effective as an antimicrobial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH can affect the solubility of protolytic solutes such as this compound . Additionally, the compound may interact with strong oxidizing agents and strong bases . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,5-dimethylphenol can be synthesized through the chlorination of 3,5-dimethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3,5-dimethylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,5-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective chlorination enhances its antimicrobial efficacy compared to non-chlorinated analogs .

Properties

IUPAC Name

2-chloro-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPLGLMEXWSLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063946
Record name Phenol, 2-chloro-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-41-0
Record name 2-Chloro-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5538-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-chloro-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-3,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-chloro-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3,5-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENOL, 2-CHLORO-3,5-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM323UDG3U
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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